molecular formula C20H30O3 B13394382 18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid

18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid

Cat. No.: B13394382
M. Wt: 318.4 g/mol
InChI Key: LRWYBGFSVUBWMO-UHFFFAOYSA-N
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Description

18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid is a hydroxyicosapentaenoic acid that consists of 5Z,8Z,11Z,14Z,16E-icosapentaenoic acid with the hydroxy group located at position 18 . This compound is a member of the eicosanoids family, which are signaling molecules derived from fatty acids. It plays a significant role in various biological processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid typically involves the hydroxylation of icosapentaenoic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, while chemical methods may use reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using biotechnological methods involving genetically modified microorganisms that express the necessary enzymes for hydroxylation .

Chemical Reactions Analysis

Types of Reactions: 18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. This interaction modulates various metabolic and inflammatory pathways, leading to its biological effects .

Comparison with Similar Compounds

  • 5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid
  • 18(S)-Hydroxyicosa-5,8,11,14,16-pentaenoic acid
  • 18®-Hydroxyicosa-5,8,11,14,16-pentaenoic acid

Comparison: 18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid is unique due to its specific hydroxylation at the 18th position, which imparts distinct biological activities compared to its isomers and other hydroxyeicosapentaenoic acids. Its specific configuration and functional groups make it a valuable compound for targeted research and therapeutic applications .

Properties

IUPAC Name

18-hydroxyicosa-5,8,11,14,16-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWYBGFSVUBWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694002
Record name 18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141110-17-0
Record name 18-Hydroxyicosa-5,8,11,14,16-pentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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